An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to NH2-PEG4-hydrazone-DBCO: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NH2-PEG4-hydrazone-DBCO, a heterotrifunctional linker designed for the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The molecule incorporates three key functionalities: an amine (NH2) group for initial conjugation, a pH-sensitive hydrazone bond for controlled payload release, and a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free click chemistry.
Core Concepts: Structure and Functionality
NH2-PEG4-hydrazone-DBCO is a sophisticated chemical tool engineered to connect and control the interaction between biological molecules and functional payloads. Its structure is comprised of four key components:
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Amine Group (NH2): A primary amine that serves as a versatile nucleophilic handle. It is typically used to form stable amide bonds with activated carboxylic acids (e.g., NHS esters) present on cytotoxic drugs or other payload molecules.
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Polyethylene Glycol Spacer (PEG4): A hydrophilic chain of four repeating ethylene (B1197577) glycol units. This spacer enhances the solubility of the entire conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic profile of the final bioconjugate.[1]
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Hydrazone Linkage: A pH-labile bond that is stable at physiological pH (~7.4) but is designed to cleave under the mildly acidic conditions found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3] This feature enables the targeted, intracellular release of a conjugated payload.
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Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes, and does not require a cytotoxic copper catalyst.[5]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for NH2-PEG4-hydrazone-DBCO.
| Property | Value | Reference(s) |
| Molecular Formula | C37H43N5O7 | [4] |
| Molecular Weight | 669.77 g/mol | [4][] |
| Purity | >98.0% | [] |
| Appearance | Solid or viscous oil | [5] |
| Solubility | 10 mM in DMSO | [] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C | [] |
Applications in Research and Drug Development
The unique trifunctional nature of NH2-PEG4-hydrazone-DBCO makes it an invaluable linker for constructing complex bioconjugates. Its primary application is in the development of Antibody-Drug Conjugates (ADCs) . In this context, the linker serves to connect a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The resulting ADC is designed to circulate stably in the bloodstream and, upon binding to its target antigen on a cancer cell, becomes internalized. The acidic environment of the endosome/lysosome then triggers the cleavage of the hydrazone linker, releasing the cytotoxic drug directly inside the target cell, thereby maximizing efficacy and minimizing off-target toxicity.[1][2]
Experimental Protocols and Methodologies
The synthesis of an ADC using this linker is a multi-step process requiring careful control of reaction conditions. The general workflow involves the initial conjugation of the payload to the linker's amine group, followed by the bioorthogonal ligation of the linker-payload complex to an azide-modified antibody.
Protocol 1: Conjugation of a Carboxyl-Containing Payload to the Linker's Amine Group
This protocol describes a general method for forming an amide bond between a payload (containing a carboxylic acid) and the NH2-PEG4-hydrazone-DBCO linker.
Materials:
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Carboxyl-containing payload molecule
-
NH2-PEG4-hydrazone-DBCO
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
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Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
Methodology:
-
Activation of Payload's Carboxylic Acid:
-
Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS (or sulfo-NHS) and 1.2 equivalents of EDC (or 1.1 equivalents of DCC) to the payload solution.
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Incubate the reaction mixture at room temperature for 15-60 minutes to generate the amine-reactive NHS ester.[7][8]
-
-
Conjugation to Linker:
-
Dissolve the NH2-PEG4-hydrazone-DBCO linker in a minimal amount of DMSO.
-
Add the activated payload-NHS ester solution to the linker solution. A molar excess of the linker may be used to drive the reaction to completion.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using an appropriate method, such as reversed-phase High-Performance Liquid Chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.
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Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction to conjugate the DBCO-functionalized payload-linker to an azide-modified antibody.
Materials:
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Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
Purified DBCO-functionalized payload-linker conjugate (from Protocol 1) dissolved in DMSO.
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is buffer-exchanged into an azide-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized payload-linker solution to the antibody solution. A 1.5- to 5-fold molar excess of the DBCO-payload-linker is typically used.[8]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to maintain antibody integrity.[7]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[8] Reaction times may require optimization depending on the specific reactants.
-
-
Purification of the ADC:
-
Remove the unreacted payload-linker conjugate and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), LC-MS, and SEC.
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Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms of action associated with NH2-PEG4-hydrazone-DBCO.
Caption: A typical workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: The mechanism of action for an ADC with a pH-sensitive hydrazone linker.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG4-hydrazone-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
